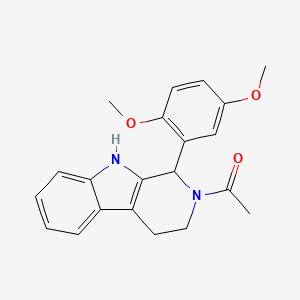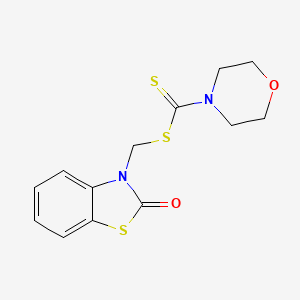
cinchonan-9-yl cyclopropanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of cinchonan-9-yl cyclopropanecarboxylate hydrochloride is not fully understood. However, it is believed to act as a chiral catalyst in various chemical reactions, facilitating the formation of chiral products. It may also interact with enzymes and other proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor and antiviral activities. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has several advantages for use in lab experiments. It is a highly efficient chiral catalyst and can be used in small quantities to facilitate the formation of chiral products. Additionally, it is relatively easy to synthesize and is readily available. However, it has some limitations, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for research on cinchonan-9-yl cyclopropanecarboxylate hydrochloride. One area of interest is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has some limitations and potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is synthesized by reacting cinchonidine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of cinchonan-9-yl cyclopropanecarboxylate.
Aplicaciones Científicas De Investigación
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a chiral ligand in asymmetric synthesis reactions, as well as a catalyst in various chemical reactions. Additionally, it has been used in the synthesis of various pharmaceuticals and natural products.
Propiedades
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-2-15-14-25-12-10-17(15)13-21(25)22(27-23(26)16-7-8-16)19-9-11-24-20-6-4-3-5-18(19)20;/h2-6,9,11,15-17,21-22H,1,7-8,10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMNOIMVYXXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5CC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)





![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)